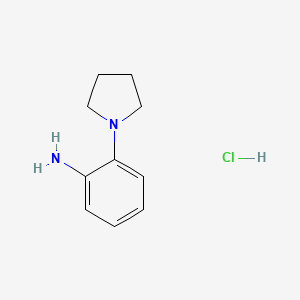

2-(Pyrrolidin-1-yl)aniline hydrochloride

Description

BenchChem offers high-quality 2-(Pyrrolidin-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOSNSQCXSYFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of 2-(Pyrrolidin-1-yl)aniline Hydrochloride

This technical guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-(Pyrrolidin-1-yl)aniline hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-(Pyrrolidin-1-yl)aniline hydrochloride (CAS: Free base 21627-58-7; HCl salt analogous) represents a specialized class of ortho-substituted anilines. Distinguished by the steric and electronic influence of the saturated pyrrolidine ring adjacent to the primary amine, this compound serves as a high-value intermediate for synthesizing tricyclic heterocycles, particularly pyrrolo[1,2-a]quinoxalines and benzimidazole derivatives. This guide provides a rigorous analysis of its properties, handling protocols, and structural validation methods for drug development workflows.

Chemical Identity & Structural Analysis

The compound consists of a benzene core substituted at the ortho positions with a primary amine (aniline) and a tertiary cyclic amine (pyrrolidine). The hydrochloride salt form is preferred in process chemistry to enhance stability against oxidation and improve water solubility.

| Attribute | Details |

| IUPAC Name | 2-(Pyrrolidin-1-yl)aniline hydrochloride |

| Common Synonyms | 1-(2-Aminophenyl)pyrrolidine HCl; N-(2-Aminophenyl)pyrrolidine hydrochloride |

| CAS Number (Free Base) | 21627-58-7 (Note: HCl salt is often prepared in situ or custom manufactured) |

| Molecular Formula | C₁₀H₁₄N₂[1] · HCl |

| Molecular Weight | 162.23 (Free Base) + 36.46 (HCl) = 198.69 g/mol |

| SMILES | Cl.Nc1ccccc1N2CCCC2 |

| Key Structural Feature | Steric Ortho-Effect: The bulky pyrrolidine ring twists the N-aryl bond, potentially decoupling the nitrogen lone pair from the aromatic pi-system, thereby modulating the pKa of the aniline nitrogen. |

Physicochemical Profiling

Solubility & Partition Coefficient

The hydrochloride salt significantly alters the lipophilicity profile compared to the free base.

-

Water Solubility: High (>50 mg/mL estimated). The ionic nature of the hydrochloride salt disrupts the crystal lattice energy more effectively in polar protic solvents.

-

Organic Solubility: Soluble in methanol, DMSO, and ethanol. Insoluble in non-polar solvents (hexane, heptane) and ether.

-

LogP (Predicted):

-

Free Base: ~2.1 (Moderate lipophilicity).

-

HCl Salt: < 0 (Hydrophilic species in ionized form).

-

Acid-Base Chemistry (pKa)

This molecule possesses two basic nitrogen centers. Understanding the protonation site is critical for salt formation stoichiometry.

-

Primary Aniline Nitrogen: Typically pKa ~4.0–5.0.

-

Tertiary Pyrrolidine Nitrogen: Attached to the phenyl ring, this is an N-aryl pyrrolidine. Unlike aliphatic pyrrolidine (pKa ~11.3), the phenyl ring draws electron density, lowering the pKa significantly (typically to ~3.0–4.0).

-

Dominant Protonation Site: Due to the ortho-effect, the primary amine is often the site of the first stable salt formation, though di-hydrochloride species are possible under highly acidic conditions.

Thermal Properties

-

Melting Point: The free base is often an oil or low-melting solid. The hydrochloride salt is a crystalline solid, typically exhibiting a melting point range of 180°C – 220°C (decomposition often observed).

-

Hygroscopicity: Moderately hygroscopic. Storage in a desiccator is required to prevent hydrolysis or "caking."

Synthesis & Impurity Profile

The synthesis typically involves nucleophilic aromatic substitution followed by reduction. Understanding this pathway is essential for identifying process-related impurities.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway and potential impurity origin for 2-(Pyrrolidin-1-yl)aniline HCl.

Critical Impurities

-

Nitro-Precursor: 1-(2-Nitrophenyl)pyrrolidine (Yellow color, distinct UV shift).

-

Oxidation Products: Anilines are prone to air oxidation, forming azo-dimers or "aniline black" type polymers if not stored as the HCl salt.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine bonds).

-

Validation Criterion: The HCl salt should elute as a single peak. Note that in unbuffered systems, the free base and salt may equilibrate, potentially causing peak tailing. Recommendation: Use a buffered mobile phase (pH 2.5) to keep the amine protonated.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Aromatic Region (6.5–7.5 ppm): 4 protons (multiplets).

-

Amine Protons (NH₃⁺): Broad singlet, typically 9.0–11.0 ppm (exchangeable with D₂O).

-

Pyrrolidine Ring:

-

α-CH₂: Multiplet at ~3.0–3.5 ppm (deshielded by Nitrogen).

-

β-CH₂: Multiplet at ~1.8–2.0 ppm.

-

-

Diagnostic Shift: Salt formation causes a downfield shift of the protons adjacent to the nitrogen atoms compared to the free base.

Chloride Content Titration

-

Method: Potentiometric titration with Silver Nitrate (AgNO₃).

-

Target: 17.5% – 18.5% Chloride (w/w) for mono-hydrochloride.

-

Logic: Confirms the stoichiometry (Mono-HCl vs. Di-HCl).

Stability & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Protect from light. Anilines darken upon photo-oxidation.

-

Safety (SDS Summary):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

References

-

PubChem. 2-(Pyrrolidin-1-yl)aniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

ChemSrc. 2-(Pyrrolidin-1-yl)aniline CAS 21627-58-7 Data.[2][3] Available at: [Link]

Sources

- 1. FI95565C - Process for the preparation of therapeutically useful amidines and guanidines - Google Patents [patents.google.com]

- 2. 2-pyrrolidin-1-ylaniline, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-(Pyrrolidin-1-yl)aniline | 21627-58-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)aniline Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)aniline and its hydrochloride salt, a compound of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical identity, synthesis protocols, spectroscopic profile, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Properties

2-(Pyrrolidin-1-yl)aniline is a substituted aniline derivative characterized by a pyrrolidine ring attached to the ortho position of the aniline moiety. For practical applications, particularly in research and development, it is often supplied as a hydrochloride salt to enhance its stability and solubility. While the mono-hydrochloride is commercially available, the dihydrochloride salt is more definitively characterized in chemical databases.

Chemical Identifiers

A clear identification of this compound is crucial for regulatory and research purposes. The following table summarizes the key identifiers for the dihydrochloride form.

| Identifier | Value | Source |

| Compound Name | 2-(Pyrrolidin-1-yl)aniline dihydrochloride | N/A |

| CAS Number | 1458593-63-9 | BLD Pharm |

| Molecular Formula | C₁₀H₁₄N₂ · 2HCl | N/A |

| Molecular Weight | 249.16 g/mol | N/A |

| Canonical SMILES | C1CCN(C1)C2=CC=CC=C2N.Cl.Cl | N/A |

| InChI Key | InChI=1S/C10H14N2.2ClH/c11-10-7-3-1-2-6-9(10)12-8-4-5-8;;/h1-3,6-7H,4-5,8,11H2;2*1H | N/A |

Note: While "2-(Pyrrolidin-1-yl)aniline hydrochloride" is a common name, a specific CAS number for the mono-hydrochloride is not consistently reported across major chemical databases. Researchers should verify the stoichiometry of the salt they are using.

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of 2-(Pyrrolidin-1-yl)aniline hydrochloride is not extensively published. The following table presents predicted values for the free base, which offer valuable insights for handling and experimental design.

| Property | Predicted Value |

| pKa | 5.3 (most basic) |

| LogP | 2.1 |

| Boiling Point | ~280 °C |

| Melting Point | Not Available |

| Solubility | Expected to be soluble in water and polar organic solvents as the hydrochloride salt. |

Synthesis of 2-(Pyrrolidin-1-yl)aniline

The synthesis of 2-(Pyrrolidin-1-yl)aniline is most effectively achieved through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being the most prominent and versatile approach.[1] This palladium-catalyzed reaction allows for the formation of the C-N bond between an aryl halide and an amine, offering high yields and broad functional group tolerance.[2]

Logical Workflow for Synthesis

The synthesis logically proceeds from readily available starting materials, 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and pyrrolidine, via a palladium-catalyzed cross-coupling reaction.

Caption: Synthesis workflow for 2-(Pyrrolidin-1-yl)aniline hydrochloride.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative, detailed protocol for the synthesis of 2-(Pyrrolidin-1-yl)aniline.

Materials:

-

2-Bromoaniline

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add 2-bromoaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and RuPhos (0.02-0.10 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.2-1.5 eq).

-

Amine Addition: Add pyrrolidine (1.1-1.3 eq) to the reaction mixture.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 2-(Pyrrolidin-1-yl)aniline in a suitable anhydrous solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or another appropriate solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the pyrrolidine protons. The aromatic protons will appear as a multiplet in the range of δ 6.5-7.5 ppm. The protons of the pyrrolidine ring will likely appear as two multiplets, corresponding to the α- and β-protons, in the upfield region of δ 1.8-3.5 ppm. In the hydrochloride salt, the amine proton will be deshielded and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The aromatic carbons are expected in the δ 115-150 ppm region, with the carbon attached to the pyrrolidine nitrogen appearing more downfield. The pyrrolidine carbons will be observed in the upfield region, typically between δ 25-50 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[4]

-

N-H Stretching: For the primary amine, two bands are expected in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, these will be replaced by a broad absorption band for the ammonium salt (R-NH₃⁺) in the 2800-3200 cm⁻¹ range.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for the free base (C₁₀H₁₄N₂) would be observed at m/z 174. Subsequent fragmentation may involve the loss of a proton, followed by fragmentation of the pyrrolidine ring. The fragmentation pattern of pyrrolidine-containing compounds can sometimes be dominated by the pyrrolidine fragment.[5]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its saturated, three-dimensional nature allows for the exploration of chemical space in ways that flat aromatic rings cannot. Derivatives of 2-(phenylamino)pyrrolidine have been investigated for a range of biological activities, with a particular focus on central nervous system (CNS) targets.

Potential as CNS-Active Agents

The structural motif of an aromatic amine linked to a cyclic amine is a common feature in ligands for various CNS receptors.

-

Dopamine D₄ Receptor Ligands: The dopamine D₄ receptor is a target for the treatment of several CNS disorders. The 2-(phenylamino)pyrrolidine scaffold bears structural resemblance to known dopamine D₄ receptor ligands.[6][7] The nitrogen of the pyrrolidine ring can act as a proton acceptor, a key interaction in the binding of many ligands to dopamine receptors.[8]

-

Serotonin Receptor Ligands: Derivatives of arylpiperazines and related cyclic amines are well-known to interact with various serotonin (5-HT) receptors.[9] The 2-(Pyrrolidin-1-yl)aniline core could serve as a novel scaffold for the development of ligands targeting 5-HT₁A and 5-HT₂A receptors, which are implicated in mood disorders and psychosis.[10]

Logical Framework for Drug Discovery

The utility of 2-(Pyrrolidin-1-yl)aniline hydrochloride in a drug discovery program can be visualized as follows:

Caption: Role of 2-(Pyrrolidin-1-yl)aniline hydrochloride in a drug discovery pipeline.

Conclusion

2-(Pyrrolidin-1-yl)aniline hydrochloride is a valuable building block for chemical synthesis and a promising scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Its synthesis via the robust Buchwald-Hartwig amination makes it readily accessible for further derivatization and biological evaluation. While comprehensive experimental data on its properties are still emerging, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 9. Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 2-(Pyrrolidin-1-yl)aniline HCl

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-(Pyrrolidin-1-yl)aniline hydrochloride, focusing on its melting point and thermal stability. For researchers, chemists, and drug development professionals, a thorough understanding of these parameters is paramount for ensuring product identity, purity, stability, and the development of robust formulations. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for the precise determination of these characteristics using standard pharmacopeial methods, including Melting Point Analysis, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained to empower scientists in not only generating data but also interpreting its implications for downstream applications.

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

2-(Pyrrolidin-1-yl)aniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, its solid-state properties dictate its behavior during manufacturing, formulation, and storage.

-

Melting Point is a fundamental thermodynamic property used for identification and as a primary indicator of purity.[1][2] A sharp and defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.[3]

-

Thermal Stability defines the temperature at which a compound begins to chemically decompose. This parameter is critical for determining appropriate drying temperatures, processing conditions (e.g., milling, granulation), and long-term storage stability to prevent the formation of degradation products.

This guide provides the necessary protocols to establish a robust thermal profile for 2-(Pyrrolidin-1-yl)aniline HCl, aligning with the rigorous standards of the United States Pharmacopeia (USP).[3][4]

Physicochemical Profile

A summary of the key identifiers for 2-(Pyrrolidin-1-yl)aniline hydrochloride is presented below. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably characterized using the standard methods detailed herein.

| Property | Value |

| Chemical Name | 2-(Pyrrolidin-1-yl)aniline hydrochloride |

| Molecular Formula | C₁₀H₁₅ClN₂ |

| Molecular Weight | 200.70 g/mol |

| Chemical Structure |  |

| Parent Compound CAS | 6025-60-1 (free base)[5] |

| Typical Appearance | White to off-white crystalline solid |

Table 1: Key physicochemical properties of 2-(Pyrrolidin-1-yl)aniline HCl.

Melting Point Determination (USP <741>)

The melting range of a substance is the temperature interval between the point at which the material begins to collapse or liquefy and the point at which it is completely melted.[2][4] This analysis is fundamental for identity confirmation and purity assessment.

Theoretical Basis

For a pure, crystalline solid, the melting transition is sharp. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break it down, and typically results in a wider melting range.[6] The procedure described follows the Class Ia methodology outlined in USP General Chapter <741>.[4][7]

Experimental Protocol: Digital Melting Point Apparatus

-

Apparatus Qualification: Ensure the melting point apparatus is calibrated using USP Melting Point Reference Standards (e.g., Vanillin, Caffeine).[6] The measured values for the standards must fall within their certified ranges.

-

Sample Preparation: Finely powder a dry sample of 2-(Pyrrolidin-1-yl)aniline HCl. Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the powder to form a packed column 2.5-3.5 mm high.[6]

-

Measurement:

-

Place the charged capillary into the heating block of the apparatus.

-

Set an initial rapid heating ramp (e.g., 10°C/min) to approach the expected melting point.

-

Approximately 10-15°C below the expected melting point, reduce the heating rate to a controlled 1-2°C per minute.[8] This slow ramp rate is critical for thermal equilibrium and accurate observation.

-

Record T₁: The temperature at which the first droplet of liquid is observed.

-

Record T₂: The temperature at which the last solid particle melts completely.

-

-

Reporting: The melting range is reported as T₁ to T₂. For a high-purity substance, this range is typically narrow (< 2°C).

Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Thermal Stability Assessment (USP <891>)

A comprehensive thermal stability profile requires a multi-technique approach. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal events, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[3][9] Together, they provide a complete picture of melting, decomposition, and other phase transitions.

Theoretical Basis

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat required to increase the temperature of a sample and a reference.[10] An endothermic event (heat absorption), such as melting, appears as a downward peak. An exothermic event (heat release), such as decomposition, appears as an upward peak. For amine hydrochlorides, melting is often immediately followed by decomposition.[11][12]

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information about mass loss.[3] For an amine hydrochloride salt, the initial mass loss often corresponds to the loss of hydrogen chloride (HCl) gas, followed by the decomposition of the parent amine at higher temperatures.[11][13] This technique is invaluable for identifying the onset temperature of degradation.

Experimental Protocol: DSC & TGA Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.[9] Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(Pyrrolidin-1-yl)aniline HCl into an aluminum DSC pan or a ceramic TGA pan. For DSC, crimp a lid onto the pan, leaving a pinhole to allow any evolved gases to escape.

-

TGA Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a suitable upper limit (e.g., 400°C) at a heating rate of 10°C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas (50 mL/min).

-

-

DSC Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a suitable upper limit (e.g., 300°C) at a heating rate of 10°C/min.[14]

-

Maintain a constant inert atmosphere with nitrogen gas (50 mL/min).

-

-

Data Analysis & Synthesis:

-

From DSC: Determine the onset temperature and peak maximum of the melting endotherm.[15] Note any subsequent exothermic events that indicate decomposition.

-

From TGA: Determine the onset temperature of mass loss. Calculate the percentage of mass lost in each decomposition step and correlate it with potential fragmentation patterns (e.g., loss of HCl, MW 36.46 g/mol ).

-

Combined Interpretation: Correlate the DSC endotherm with the melting event. The onset of mass loss in the TGA thermogram should align with or closely follow the melting event observed in the DSC, confirming that decomposition occurs at or near the melting point.

-

Visualization: Integrated Thermal Analysis Workflow

Caption: Integrated workflow for DSC and TGA analysis.

Conclusion and Best Practices

A comprehensive understanding of the melting point and thermal stability of 2-(Pyrrolidin-1-yl)aniline HCl is non-negotiable for its successful application in research and development. The melting point serves as a crucial identity and purity check, while the combined data from DSC and TGA establish a definitive thermal stability profile. This profile informs critical decisions regarding handling, storage (e.g., away from high temperatures), and manufacturing process parameters to ensure the integrity of the compound. For amine hydrochlorides, it is common for decomposition to occur at or immediately following the melting point, a phenomenon that must be quantified to set safe upper temperature limits for all processing steps. The protocols described herein provide a robust, self-validating framework for achieving this essential characterization.

References

-

United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. Link

-

Impact Analytical. USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. Link

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Link

-

Scribd. USP 741 Melting Point or Range | PDF. Link

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Link

-

USP-NF. <891> Thermal Analysis. Link

-

USP-NF. <741> Melting Range or Temperature. Link

-

YouTube. Melting point testing as per USP 741. Link

-

Scribd. Usp-Nf 891 Thermal Analysis | PDF. Link

-

YouTube. DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Link

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Link

-

ResearchGate. DSC curves for raw AMT·HCl and prepared AMT·HCl. Link

-

National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Link

-

MDPI. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Link

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Link

-

Sigma-Aldrich. 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride. Link

-

Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Link

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. Link

-

ResearchGate. Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Link

-

PubChem. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. Link

-

Thermo Fisher Scientific. Aniline hydrochloride, 99% 2.5 kg. Link

-

National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Link

-

Chem-Impex. Aniline hydrochloride. Link

-

National Center for Biotechnology Information. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Link

-

J&W Pharmlab. 2-Pyrrolidin-1-ylmethyl-aniline dihydrochloride. Link

-

ChemicalBook. 2-chloro-5-(pyrrolidin-1-ylcarbonyl)aniline. Link

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Link

-

ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Link

Sources

- 1. â©891⪠Thermal Analysis [doi.usp.org]

- 2. â©741⪠Melting Range or Temperature [doi.usp.org]

- 3. uspbpep.com [uspbpep.com]

- 4. uspbpep.com [uspbpep.com]

- 5. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. testinglab.com [testinglab.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Ortho-Pyrrolidinyl Aniline Scaffold: Electronic Decoupling and Conformational Dynamics

Topic: Electronic Properties of Ortho-Pyrrolidinyl Aniline Derivatives Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The ortho-pyrrolidinyl aniline moiety (specifically 2-(pyrrolidin-1-yl)aniline and its derivatives) represents a privileged scaffold in medicinal chemistry and materials science. Unlike its para or meta counterparts, the ortho substitution introduces a profound Steric Inhibition of Resonance (SIR) . This steric clash forces the pyrrolidine ring out of the phenyl plane, decoupling the nitrogen lone pair from the

Structural & Conformational Dynamics

The defining feature of 2-(pyrrolidin-1-yl)aniline is the steric conflict between the

1.1 The "Twist" Angle

To relieve steric strain, the pyrrolidine ring rotates around the

-

Planar Conformation: Energetically prohibited due to severe Van der Waals repulsion (

penalty). -

Twisted Conformation: The equilibrium geometry typically exhibits a dihedral angle (

) of 60°–75° between the pyrrolidine and phenyl planes.-

Experimental Validation: Crystallographic data for fluorinated derivatives (e.g., 2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)aniline) reveals a twist angle of 62.6° [1].

-

1.2 Intramolecular Hydrogen Bonding

A critical secondary interaction stabilizes this twisted conformation. The aniline amino group (

-

Interaction:

-

Effect: This forms a pseudo-6-membered ring, locking the conformation and shielding the basic nitrogen from bulk solvation. This "closed" conformation increases lipophilicity (

) and membrane permeability compared to open conformers [2].

Electronic Distribution & Reactivity

The orthogonality of the pyrrolidine ring leads to electronic decoupling . In a planar

2.1 Basicity Modulation (pKa)

The SIR effect dramatically alters the acid-base profile compared to

| Moiety | Hybridization | Conjugation | Est. pKa (Conj. Acid) |

| Pyrrolidine (Alkyl) | None | ~11.3 | |

| 1-Phenylpyrrolidine | Strong | ~2.5 | |

| 2-(Pyrrolidin-1-yl)aniline | Weak / Decoupled | ~5.5 – 6.5 |

-

Mechanism: The twist prevents the pyrrolidine lone pair from overlapping with the benzene

orbitals. This retains electron density on the nitrogen, making it significantly more basic than a standard aniline nitrogen, though less basic than a purely aliphatic amine due to the inductive withdrawal of the phenyl ring.

2.2 HOMO/LUMO and TICT

The decoupling splits the molecular orbitals.

-

Ground State (

): The molecule exists in a twisted state but retains some conjugation. -

Excited State (

): Upon photoexcitation, the molecule may undergo complete twisting to a perpendicular geometry (-

Fluorescence: This state is highly polar and often non-emissive (dark) in polar solvents due to rapid non-radiative decay, or it emits at a strongly red-shifted wavelength. This property makes these derivatives excellent candidates for viscosity sensors or molecular rotors [3].

-

Visualizing the Electronic & Steric Cascade

The following diagram illustrates the causal relationship between the steric bulk of the pyrrolidine ring and the resulting physicochemical properties.

Synthetic Methodologies

Synthesizing sterically congested ortho-anilines requires overcoming the very repulsion that gives them their unique properties. Standard nucleophilic aromatic substitution (

Protocol A: Buchwald-Hartwig Amination (Preferred)

This palladium-catalyzed method is robust for electron-neutral or electron-rich rings.

Reagents:

-

Substrate: 2-Bromoaniline (protected) or 1-bromo-2-nitrobenzene (followed by reduction).

-

Catalyst:

or -

Ligand: BINAP or XPhos . Note: Bidentate ligands like BINAP are crucial to prevent

-hydride elimination and stabilize the Pd center against the steric bulk. -

Base:

or

Step-by-Step Workflow:

-

Purging: Charge reaction vessel with aryl bromide (1.0 eq), pyrrolidine (1.2 eq),

(5 mol%), and BINAP (7.5 mol%). Purge with Argon. -

Heating: Add Toluene/Dioxane and Base. Heat to 100°C for 12–18 hours.

-

Workup: Filter through Celite to remove Pd black.

-

Deprotection (if applicable): If using a nitro precursor, reduce using

or

Protocol B: Nucleophilic Aromatic Substitution (

)

Only viable if the benzene ring possesses strong electron-withdrawing groups (EWG) like

-

Substrate: 1-Fluoro-2-nitrobenzene.

-

Reagent: Pyrrolidine (neat or in DMF).

-

Condition: Mild heating (50°C). The small size of the fluoride leaving group minimizes steric hindrance during the transition state.

Medicinal Chemistry Applications

5.1 Solubility & Permeability

-

Solubility: The enhanced basicity of the pyrrolidine nitrogen (pKa ~6.0) allows for salt formation (e.g., HCl or mesylate salts) at physiological pH, significantly improving aqueous solubility compared to planar

-aryl systems. -

Permeability: The intramolecular hydrogen bond (IMHB) masks the polarity of the donor/acceptor pair. This "chameleon" effect allows the molecule to behave as more lipophilic during membrane transit (closed form) and more polar in the cytosol (open form) [4].

5.2 Metabolic Stability

-

Liability: The pyrrolidine ring is susceptible to oxidative metabolism (

-hydroxylation) by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4). -

Mitigation Strategy: Block metabolic "soft spots" by introducing fluorine or methyl groups at the C3/C4 positions of the pyrrolidine ring.

-

Example: Using 3,3-difluoropyrrolidine reduces metabolic clearance while maintaining the steric twist.

-

5.3 Case Study: Kinase Inhibitors

In kinase inhibitor design, the ortho-pyrrolidinyl group is often used to induce a specific torsion angle in the inhibitor, allowing it to fit into the "gatekeeper" region or solvent-exposed front pockets where planar molecules cannot bind effectively.

Experimental Data Summary

| Property | Value / Characteristic | Impact on Drug Design |

| Twist Angle | Disruption of planarity; improved selectivity. | |

| Basicity (pKa) | ~5.5 – 6.5 (Pyrrolidine N) | Tunable solubility; lysosomal trapping potential. |

| LogP (Oct/Wat) | Variable (H-bond dependent) | IMHB increases apparent lipophilicity. |

| Fluorescence | TICT (Red-shifted) | Potential interference in assay readouts; use as probe. |

| Metabolism | High Clearance (Wild type) | Requires fluorination for stability. |

References

-

Crystal Structure & Twist Angle

- Title: 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline.

- Source:IUCrD

-

URL:[Link]

-

Intramolecular Hydrogen Bonding

-

TICT & Fluorescence

-

Synthesis (Buchwald-Hartwig)

- Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol

- Source:ResearchG

-

URL:[Link]

Sources

- 1. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Strategic Synthesis of 2-(Pyrrolidin-1-yl)aniline Hydrochloride: A Technical Review

Executive Summary

The compound 2-(pyrrolidin-1-yl)aniline hydrochloride (CAS 21627-58-7 for free base) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for various kinase inhibitors and GPCR ligands. Its structural significance lies in the ortho-substitution pattern, which enforces a twisted conformation between the phenyl and pyrrolidine rings, influencing both metabolic stability and binding affinity.

This technical guide moves beyond basic textbook descriptions to provide a process-ready workflow. We prioritize the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C-N bond between the aniline nitrogen and the aromatic ring, or the pyrrolidine nitrogen and the ring. However, the most efficient disconnection relies on utilizing the strong electron-withdrawing nature of a nitro group to activate the ring for substitution, followed by reduction.

Strategic Pathway Diagram

Figure 1: Retrosynthetic logic prioritizing the activation of the aromatic ring by the ortho-nitro group.

Primary Protocol: The / Hydrogenation Route

This route is preferred for its operational simplicity and high yield. The use of 1-fluoro-2-nitrobenzene is critical; the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction compared to chloro- or bromo-analogs [1].

Step 1: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2]

Reaction: 1-Fluoro-2-nitrobenzene + Pyrrolidine

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), Pyrrolidine (1.2 equiv),

(1.5 equiv). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

, 4-6 hours.

Technical Insight:

The reaction is exothermic. On a multigram scale, the addition of pyrrolidine must be controlled to prevent thermal runaway. The ortho-nitro group provides the necessary electron-withdrawing activation. While 1-chloro-2-nitrobenzene is cheaper, the reaction rate is orders of magnitude slower and often requires higher temperatures (

Step 2: Chemoselective Reduction

Reaction: 1-(2-Nitrophenyl)pyrrolidine

-

Catalyst: 10% Pd/C (5 mol% loading).

-

Hydrogen Source:

gas (1-3 atm) or Ammonium Formate (transfer hydrogenation). -

Solvent: Methanol or Ethanol.

Technical Insight:

Avoid acidic conditions during reduction to prevent the protonation of the pyrrolidine nitrogen, which could inhibit the catalyst or lead to side reactions. If halogen substituents were present on the ring, a chemoselective reductant like

Step 3: Salt Formation

Reaction: Free Base + HCl

-

Reagent: 4M HCl in 1,4-Dioxane or Diethyl Ether.

-

Procedure: Dissolve the crude aniline in anhydrous

. Add HCl solution dropwise at

Alternative Route: Buchwald-Hartwig Amination

When the nitro-precursor is unavailable, or if the aromatic ring contains sensitive functional groups incompatible with

Protocol Summary:

-

Substrates: 2-Bromoaniline (protected) or 1,2-Dihalobenzene.

-

Catalyst System:

/ BINAP or XPhos. -

Base:

or -

Solvent: Toluene,

.

Drawbacks:

-

Higher cost (Pd catalyst, ligands).

-

Requires rigorous oxygen exclusion.

-

Heavy metal removal (scavenging) required for pharma applications.

Detailed Experimental Workflow

The following protocol is designed for a 10g scale synthesis using the Primary Route (

Stage 1: Synthesis of 1-(2-Nitrophenyl)pyrrolidine

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Flush with

. -

Charge: Add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and

(14.7 g, 106 mmol) to Acetonitrile (100 mL). -

Addition: Add Pyrrolidine (6.05 g, 85.0 mmol) dropwise over 20 minutes, maintaining internal temperature

. -

Reaction: Heat to

and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over

and concentrate to yield an orange/red oil.

Stage 2: Reduction & Salt Formation

-

Reduction: Dissolve the crude nitro intermediate in MeOH (150 mL). Add 10% Pd/C (1.0 g wet).

-

Hydrogenation: Purge with

(balloon pressure or Parr shaker at 30 psi) for 3-6 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).

-

Salt Precipitation: Cool the filtrate to

. Add 4M HCl in Dioxane (20 mL) dropwise. -

Isolation: Stir for 30 mins. Filter the white/off-white precipitate. Wash with cold ether. Dry under vacuum.

Analytical & Quality Control Profile

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Off-white to pale grey solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| Melting Point | 185 - 190°C (dec) | Capillary |

| Mass Spec | [M+H]+ = 163.12 (Free Base) | LC-MS (ESI) |

| Solubility | Soluble in Water, DMSO, MeOH | Visual |

Expected NMR Signals (DMSO-d6)

-

Aromatic:

6.8 - 7.2 ppm (4H, multiplet pattern typical of 1,2-disubstitution). -

Amine:

9.5 - 10.0 ppm (Broad singlet, -

Pyrrolidine:

3.2 ppm (4H, m, N-

Critical Pathway Visualization

The following diagram illustrates the complete process flow, including decision nodes for troubleshooting.

Figure 2: Linear process flow for the synthesis of 2-(pyrrolidin-1-yl)aniline HCl.

References

-

Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines." Chemical Reviews, 49(2), 273-412.

-

Reduction of Nitroarenes: Orlandi, M., et al. (2015).[1] "Metal-Free Reduction of Nitro Aromatics." Organic Letters, 17(16), 3941–3943.

-

Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

-

CAS Registry Data: 2-(Pyrrolidin-1-yl)aniline (Free Base): CAS 21627-58-7.[2]

Sources

2-(Pyrrolidin-1-yl)aniline Hydrochloride: A Sterically Demanding Building Block in Medicinal Chemistry

Executive Summary

In the high-stakes arena of lead optimization, 2-(Pyrrolidin-1-yl)aniline hydrochloride (CAS 1458593-63-9 for the dihydrochloride; 21627-58-7 for free base) serves as a specialized "ortho-bypassing" scaffold. Unlike simple anilines, this building block introduces a bulky, basic pyrrolidine ring at the ortho position. This substitution pattern exerts profound steric influence, forcing downstream amides or ureas out of planarity—a critical strategy for disrupting π-stacking in off-target proteins and enhancing solubility via the aliphatic amine.

This guide details the synthesis, physicochemical profile, and strategic application of this building block, moving beyond basic catalog data to provide actionable, field-tested protocols for drug discovery.

Part 1: Chemical Profile & Physicochemical Properties[1]

The utility of 2-(pyrrolidin-1-yl)aniline lies in its dual nature: it possesses a nucleophilic primary aniline for coupling and a tertiary aliphatic amine for solubility and target interaction.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(Pyrrolidin-1-yl)aniline hydrochloride | |

| CAS (Free Base) | 21627-58-7 | Precursor form |

| CAS (HCl Salt) | 1458593-63-9 | Preferred stable solid |

| Molecular Weight | 162.23 (Free Base) / 198.69 (HCl) | |

| Appearance | Off-white to grey hygroscopic solid | Oxidizes to dark brown/purple upon air exposure |

| Solubility | High in Water, DMSO, MeOH | HCl salt drastically improves aqueous solubility |

| pKa (est) | ~5.5 (Aniline), ~9.5 (Pyrrolidine) | The pyrrolidine nitrogen is the primary basic site |

| H-Bond Donors | 2 (Aniline NH2) | |

| H-Bond Acceptors | 2 (Aniline N, Pyrrolidine N) |

The "Ortho-Effect" in Drug Design

The strategic value of this molecule is defined by the ortho-pyrrolidino substituent :

-

Conformational Locking: The steric bulk of the saturated ring forces the primary aniline nitrogen to twist out of the phenyl plane. When coupled to form an amide or urea, this twist breaks planarity, often improving selectivity by preventing "flat" binding modes associated with promiscuous intercalators.

-

Electronic Donation: The pyrrolidine ring is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aniline ring. This makes the aniline highly nucleophilic but also susceptible to oxidation.

Part 2: Synthesis of the Building Block

While commercially available, in-house preparation is often required to ensure fresh, non-oxidized material for sensitive couplings. The synthesis relies on a robust SNAr reaction followed by nitro reduction.

Mechanistic Workflow (Graphviz)

Caption: Step-wise synthesis of 2-(pyrrolidin-1-yl)aniline hydrochloride from fluoronitrobenzene precursors.

Detailed Protocol: Preparation of 2-(Pyrrolidin-1-yl)aniline HCl

Step 1: SNAr Coupling

-

Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (1.5 eq) in DMSO (5 vol).

-

Add pyrrolidine (1.2 eq) dropwise. Exotherm warning: The reaction is exothermic.

-

Heat to 80°C for 4 hours. Monitor by TLC/LCMS for disappearance of fluoride.

-

Workup: Pour into ice water. The intermediate 1-(2-nitrophenyl)pyrrolidine typically precipitates as a bright orange solid. Filter and wash with water.

Step 2: Reduction (Hydrogenation)

-

Dissolve the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H2 balloon (1 atm) at RT for 12 hours. The orange color will fade to colorless or pale grey.

-

Filter through Celite to remove Pd. Caution: Pd/C is pyrophoric.

Step 3: Salt Formation (Critical for Stability)

-

Cool the filtrate to 0°C.

-

Add 4M HCl in dioxane (1.1 eq) dropwise. A thick precipitate will form immediately.

-

Concentrate or filter the solid.[1] Wash with diethyl ether to remove oxidative impurities.

-

Store under argon at -20°C. Note: The free base oxidizes rapidly in air; the HCl salt is stable for months.

Part 3: Medicinal Chemistry Applications[1][7][8][9][10]

Kinase Inhibitor Scaffolds (Urea Formation)

This aniline is a prime candidate for synthesizing Type II kinase inhibitors. The pyrrolidine tail mimics the solubilizing moieties found in drugs like Sorafenib or Imatinib , but with a more rigid, compact profile.

Reaction: Aniline + Isocyanate

-

Challenge: The ortho-pyrrolidine creates steric hindrance, making the aniline nitrogen less accessible to bulky electrophiles.

-

Solution: Use high temperatures (80°C+) in non-polar solvents (Toluene) to force the reaction, or use "activated" carbamates (e.g., phenyl carbamates) as isocyanate surrogates.

Synthesis of Tricyclic Heterocycles

The building block can be cyclized to form Pyrrolo[1,2-a]quinoxalines , a scaffold seen in antipsychotic and anti-parasitic research.

-

Mechanism: Condensation with oxalic acid or

-halo esters followed by oxidative cyclization.

Application Workflow (Graphviz)

Caption: Divergent synthesis pathways: Urea formation for kinase inhibition vs. Cyclization for tricyclic core generation.

Part 4: Handling & Safety (Self-Validating Protocol)

Safety Profile:

-

Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and mutagen.

-

Oxidation: The free base turns purple/black quickly. If your material is dark, it has oxidized to azobenzene or quinoid species.

Purification Trick: If the HCl salt becomes colored (oxidized):

-

Suspend in water.[2]

-

Basify with NaHCO3 and extract rapidly into EtOAc.

-

Treat the organic layer with activated charcoal for 15 minutes.

-

Filter and immediately re-acidify with HCl/Ether to precipitate the clean white salt.

References

-

SNAr Synthesis Methodology

-

Medicinal Chemistry Context (Ortho-Anilines)

-

Ritchie, T. J., & MacDonald, S. J.[3] "The impact of aromatic ring count on drug developability."[3] Drug Discovery Today, 2009, 14(21-22), 1011-1020.[3] Link

-

Application in Kinase Inhibitors:Zhang, J., et al.[2] "Design of Type II Kinase Inhibitors." Nature Reviews Drug Discovery, 2009. (General reference for Urea/Aniline motifs).

-

-

Cyclization Reactions

Sources

Methodological & Application

Protocol for synthesizing benzimidazoles from 2-(Pyrrolidin-1-yl)aniline hydrochloride

Part 1: Executive Summary & Strategic Rationale

The Challenge:

The synthesis of benzimidazoles typically relies on the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[1] However, the substrate 2-(pyrrolidin-1-yl)aniline hydrochloride presents a unique challenge: one nitrogen is primary (aniline

The Solution: This protocol details the synthesis of 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole (a tricyclic benzimidazole derivative). Instead of standard condensation, we utilize Cross-Dehydrogenative Coupling (CDC) . This method employs oxidative C(sp³)–H functionalization adjacent to the pyrrolidine nitrogen to generate a reactive iminium intermediate in situ, which is then trapped by the pendant primary amine.

Key Advantages:

-

Atom Economy: Utilizes the pyrrolidine ring carbons for the imidazole backbone; no external carbon source (aldehyde) is required.

-

Green Chemistry: Avoids strong acids; utilizes catalytic oxidants or electrochemical potential.

-

Scalability: The protocol is adaptable from milligram discovery to gram-scale process chemistry.

Part 2: Chemical Logic & Mechanism

The transformation relies on the oxidative activation of the

Mechanism Description:

-

Free-Basing: The HCl salt is neutralized to release the nucleophilic free base.

-

SET Oxidation: A Single Electron Transfer (SET) event (mediated by Cu catalyst or Anode) generates an amine radical cation at the pyrrolidine nitrogen.

-

H-Atom Abstraction: Loss of a proton and an electron generates the electrophilic iminium ion species.

-

Intramolecular Cyclization: The pendant aniline

attacks the iminium carbon. -

Oxidation: A second oxidation step aromatizes the five-membered nitrogen ring, yielding the fused benzimidazole system.

Pathway Visualization (DOT)

Caption: Figure 1. Oxidative C-H functionalization pathway converting the cyclic tertiary amine into a fused benzimidazole scaffold.

Part 3: Experimental Protocols

Pre-requisite: Neutralization of Hydrochloride Salt

The starting material is supplied as a hydrochloride salt. The oxidation requires the free amine lone pairs.

-

Dissolve 2-(pyrrolidin-1-yl)aniline hydrochloride (1.0 equiv) in minimal water.

-

Slowly add saturated

solution until pH ~9. -

Extract with Ethyl Acetate (3x).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Use the resulting oil immediately for Protocol A or B.

Protocol A: Copper-Catalyzed Oxidative Cyclization (Chemical Method)

Best for: Discovery chemistry, parallel synthesis, and labs without electrochemical setups.

Reagents & Equipment:

-

Substrate: 2-(Pyrrolidin-1-yl)aniline (Free base)

-

Catalyst: Copper(I) Iodide (CuI) [10 mol%] or Cu(OAc)₂

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) [2.0 equiv] or TBPB (tert-Butyl peroxybenzoate)

-

Solvent: Chlorobenzene or Toluene (Anhydrous)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Procedure:

-

Setup: In a sealed tube equipped with a magnetic stir bar, charge the free base aniline (1.0 mmol, 162 mg).

-

Catalyst Addition: Add CuI (19 mg, 0.1 mmol).

-

Solvent: Add anhydrous Chlorobenzene (3.0 mL).

-

Oxidant: Add TBHP (2.0 mmol) dropwise at room temperature.

-

Reaction: Seal the tube and heat to 100°C for 8–12 hours.

-

Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (fluorescent blue/purple) should disappear, replaced by a lower Rf spot.

-

-

Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with saturated

(to quench peroxides) followed by brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Yield Expectation: 75–85% Product Appearance: Off-white to pale yellow solid.

Protocol B: Electrochemical Anodic Oxidation (Green Method)

Best for: Process chemistry, scale-up, and avoiding metal contaminants.

Reagents & Equipment:

-

Electrolyte:

or -

Solvent: Methanol/Water (9:1)

-

Electrodes: Graphite (Anode) and Platinum or Stainless Steel (Cathode)

-

Power Supply: Constant Current (Galvanostatic) mode

Step-by-Step Procedure:

-

Cell Assembly: Setup an undivided electrochemical cell (beaker type).

-

Dissolution: Dissolve 2-(pyrrolidin-1-yl)aniline (1.0 mmol) and electrolyte in MeOH/H₂O (10 mL).

-

Electrolysis: Insert electrodes (submerged surface area ~2 cm²). Apply a constant current of 10–15 mA (approx. 5–7 mA/cm²).

-

Duration: Pass 2.5–3.0 F/mol of charge (approx. 4–5 hours).

-

Note: Stir vigorously to prevent electrode fouling.

-

-

Workup: Evaporate Methanol. Dilute residue with water and extract with Ethyl Acetate.[1]

-

Purification: As described in Protocol A.

Part 4: Data Interpretation & Validation

To ensure the formation of the tricyclic system (2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole ), compare analytical data against the starting material.

Table 1: Comparative Analytical Data

| Feature | Starting Material (Aniline) | Product (Tricyclic Benzimidazole) | Diagnostic Change |

| ¹H NMR (Aromatic) | 4 protons (multiplet) | 4 protons (distinct pattern) | Shift due to planarization |

| ¹H NMR (Aliphatic) | 4 multiplets (pyrrolidine) | 3 distinct signals | Loss of symmetry; |

| ¹H NMR (NH₂) | Broad singlet (~3.5-4.5 ppm) | ABSENT | Primary Confirmation of Cyclization |

| ¹³C NMR (C=N) | Absent | Signal at ~150-160 ppm | Formation of imidazole C-2 |

| HRMS (ESI+) | [M+H]⁺ = 163.1230 | [M+H]⁺ = 159.0916 | Loss of 4H (Oxidation) |

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent | Use anhydrous Toluene/Chlorobenzene. Ensure salt is fully neutralized before reaction. |

| Complex Mixture | Over-oxidation | Reduce oxidant to 1.5 equiv. Lower temperature to 80°C. |

| Starting Material Recovery | Inefficient radical generation | Switch oxidant to TBPB (tert-Butyl peroxybenzoate) or add 10 mol% acetic acid to facilitate iminium formation. |

| Blue/Green Color | Copper chelation | Wash crude organic phase with 10% aqueous ammonia or EDTA solution to remove residual copper. |

References

-

General Mechanism of CDC (Cross-Dehydrogenative Coupling): Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344. [Link]

-

Copper-Catalyzed Oxidative Cyclization of N-Aryl Heterocycles: Zhang, G., Zhang, Y., & Wang, R. (2011). Copper-Catalyzed Aerobic Oxidative C–H Functionalization of N-Aryl Tetrahydroisoquinolines: Synthesis of Imidazo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 76(11), 4665–4668. [Link]

-

Electrochemical Synthesis of Fused Benzimidazoles: Gao, W.-J., Li, W.-C., Zeng, C.-C., & Tian, H.-Y. (2014). Electrochemical Synthesis of Benzimidazo[1,2-a]quinoline Derivatives via Anodic Oxidation of N-Aryl-1,2,3,4-tetrahydroquinolines. Organic Letters, 16(24), 6412–6415. [Link]

-

Synthesis of Pyrrolo[1,2-a]benzimidazoles (Specific Scaffold): Meth-Cohn, O., & Suschitzky, H. (1964). Heterocyclic synthesis via oxidative cyclisation of N-aryl-cyclic amines.[2] Journal of the Chemical Society, 2609-2614. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-(Pyrrolidin-1-yl)aniline Hydrochloride

Topic: Using 2-(Pyrrolidin-1-yl)aniline hydrochloride in Buchwald-Hartwig amination Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

This guide details the protocol for utilizing 2-(Pyrrolidin-1-yl)aniline hydrochloride as a nucleophile in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

This substrate presents two distinct challenges that distinguish it from standard aniline couplings:

-

Steric Hindrance: The ortho-pyrrolidinyl group creates significant steric bulk around the nucleophilic amine, requiring a specialized ligand system to facilitate oxidative addition and reductive elimination.

-

Salt Form (HCl): The hydrochloride salt acts as a stoichiometric acid. Failure to neutralize this proton in situ or ex situ will immediately quench the basic catalytic species and prevent the reaction.

Recommended System:

-

Catalyst: Pd-Precatalyst (e.g., RuPhos Pd G4) or Pd₂(dba)₃.

-

Ligand: RuPhos (First Choice) or BrettPhos . These bulky dialkylbiarylphosphine ligands are engineered specifically to accommodate ortho-substituted anilines.

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide). Crucial: An extra equivalent is required to neutralize the HCl salt.

Mechanistic Insight & Critical Parameters

The "Ortho-Effect" and Ligand Selection

The pyrrolidine ring at the ortho position exerts steric pressure that destabilizes the coordination of the amine to the Palladium(II) center. Standard ligands (e.g., PPh₃, BINAP) often fail here because they cannot prevent the formation of inactive bis-amine complexes or facilitate the difficult reductive elimination step.

Why RuPhos? RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is electron-rich and extremely bulky.

-

Electron-Rich: Facilitates oxidative addition of the aryl halide.

-

Bulk: The biaryl backbone prevents the formation of inactive PdL₂ species and forces the Pd center into a mono-ligated [L-Pd-Ar(X)] state, which is the active species for amine binding. The bulk also shields the metal center, discouraging the pyrrolidine nitrogen from chelating and poisoning the catalyst.

Handling the Hydrochloride Salt

The HCl salt of the aniline is stable and easy to handle, but it is catalytically dead . The amine must be free-based to participate in the catalytic cycle.

-

In-Situ Neutralization (Preferred): Add at least 2.2 equivalents of base.

-

1.0 equiv neutralizes the HCl

Free Aniline + Salt (e.g., LiCl). -

1.2 equiv acts as the base for the catalytic cycle (deprotonating the Pd-bound amine).

-

Visualizing the Workflow

The following diagram outlines the critical decision pathways for this reaction.

Figure 1: Decision tree for optimizing the coupling of aniline hydrochloride salts.

Experimental Protocol

Reagents & Stoichiometry Table

Scale: 1.0 mmol reaction

| Component | Role | Equiv. | Amount | Notes |

| Aryl Halide | Electrophile | 1.0 | 1.0 mmol | Ar-Br or Ar-Cl preferred over Ar-I |

| Aniline HCl | Nucleophile | 1.2 | 1.2 mmol | 2-(Pyrrolidin-1-yl)aniline HCl |

| RuPhos Pd G4 | Precatalyst | 0.02 | 2 mol% | Air-stable precatalyst ensures active Pd(0) |

| RuPhos | Ligand | 0.02 | 2 mol% | Optional: Add free ligand if using Pd₂(dba)₃ |

| LiHMDS | Base | 2.5 | 2.5 mmol | CRITICAL: Extra base to neutralize HCl |

| THF or Dioxane | Solvent | - | 0.2 M | Anhydrous, degassed |

Step-by-Step Procedure (In-Situ Neutralization)

Step 1: Preparation of Reaction Vessel

-

Oven-dry a 10 mL microwave vial or a Schlenk tube containing a magnetic stir bar.

-

Allow to cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Solids) 3. Add 2-(Pyrrolidin-1-yl)aniline hydrochloride (1.2 equiv). 4. Add the Aryl Halide (1.0 equiv) (if solid). 5. Add RuPhos Pd G4 precatalyst (2 mol%).

- Note: If using Pd₂(dba)₃ (1 mol%) and RuPhos (2-4 mol%), add them now.

- If using NaOtBu: Add solid NaOtBu (2.5 equiv) at this stage.

Step 3: Solvent & Liquid Reagent Addition 7. Seal the vessel with a septum cap. 8. Evacuate and backfill with Argon three times. 9. Inject anhydrous THF or 1,4-Dioxane (concentration ~0.2 M relative to halide). 10. If using LiHMDS: Add LiHMDS solution (1.0 M in THF, 2.5 equiv) dropwise via syringe.

- Observation: You may observe a slight exotherm or precipitate formation (LiCl) as the HCl is neutralized.

Step 4: Reaction 11. Place the vessel in a pre-heated oil block at 85°C (for THF) or 100°C (for Dioxane). 12. Stir vigorously for 12–16 hours.

- Tip: Efficient stirring is crucial for heterogeneous mixtures (if NaOtBu is used).

Step 5: Work-up 13. Cool the reaction to room temperature. 14. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Palladium black and inorganic salts. 15. Wash the filtrate with water (1x) and brine (1x). 16. Dry over Na₂SO₄, filter, and concentrate in vacuo. 17. Purify via flash column chromatography (Silica gel).

- Note: The product is a tertiary/secondary polyamine. Use a solvent system containing 1% Triethylamine or NH₄OH to prevent streaking on silica.

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| No Reaction (SM Recovery) | Catalyst poisoning or Salt not neutralized. | 1. Ensure >2.2 equiv of base was used.2. Switch to BrettPhos Pd G4 .3. Increase temp to 110°C (use Toluene/Dioxane). |

| Low Yield (<40%) | Incomplete conversion due to sterics. | Increase catalyst loading to 5 mol% . Switch solvent to t-Amyl Alcohol (allows higher temp). |

| Dehalogenation of Ar-X | Switch solvent to Toluene (non-protic). Ensure reaction is strictly anhydrous. | |

| Dark Black Precipitate | Catalyst decomposition (Pd black). | Ligand is not stabilizing Pd enough. Add extra free RuPhos (1:2 Pd:Ligand ratio). |

Mechanistic Visualization: The Catalytic Cycle

This diagram illustrates the specific pathway, highlighting where the extra base is consumed.

Figure 2: Catalytic cycle emphasizing the dual role of the base.

References

-

Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552–13554. Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544. Link

- Maitro, G., et al. "Precatalysts for the Buchwald–Hartwig Amination of Aryl Halides." Organic Process Research & Development, 2019, 23(8), 1478–1483.

-

BenchChem. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines." BenchChem Application Notes. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Palladium catalysts, strong bases, aryl halides). Always consult the Safety Data Sheet (SDS) for each component and perform a risk assessment before experimentation.

Application Note: 2-(Pyrrolidin-1-yl)aniline Hydrochloride in Post-Metallocene Catalysis

Topic: 2-(Pyrrolidin-1-yl)aniline hydrochloride as a ligand precursor in catalysis Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

2-(Pyrrolidin-1-yl)aniline hydrochloride (CAS: 21627-58-7) represents a specialized class of ortho-substituted anilines used primarily as precursors for sterically demanding, nitrogen-based chelating ligands. Unlike standard 2,6-dialkylanilines used in traditional Brookhart-type catalysts, the ortho-pyrrolidinyl group introduces a unique combination of steric bulk (via the fused alicyclic ring) and potential hemilability (via the pyrrolidine nitrogen lone pair).

This guide details the utilization of this precursor in the synthesis of

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-(Pyrrolidin-1-yl)aniline hydrochloride |

| Structure | Aniline ring with an ortho-pyrrolidine substituent; HCl salt |

| Molecular Weight | 198.69 g/mol (Free base: 162.23 g/mol ) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (as HCl salt) |

| Stability | Hygroscopic; store under inert atmosphere.[1][2][3][4] Free base is oxidation-sensitive. |

| Key Feature | Ortho-pyrrolidine group acts as a steric blocker and potential |

Critical Pre-Experimental Note:

The commercial product is supplied as the hydrochloride salt to ensure shelf stability. For all catalytic ligand syntheses (Schiff base condensation), the free base must be liberated in situ or as a discrete step to ensure nucleophilicity of the aniline nitrogen.

Application Logic: The "Ortho-Effect" in Catalyst Design

In post-metallocene catalysis, particularly with Group 10 metals (Ni, Pd), the catalyst's performance is dictated by the axial shielding of the metal center.

-

Steric Modulation: The pyrrolidine ring is conformationally restricted compared to an acyclic diethylamino group. When incorporated into an

-diimine ligand, this ring projects volume above and below the coordination plane, retarding the rate of chain transfer (associative displacement) and increasing polymer molecular weight. -

Electronic Hemilability: Unlike purely alkyl substituents (e.g., isopropyl), the pyrrolidine nitrogen possesses a lone pair. In specific geometries, this nitrogen can weakly coordinate to the metal center, stabilizing low-coordinate active species or facilitating proton shuttling during insertion steps.

Experimental Workflow Diagram

Caption: Workflow for converting the hydrochloride precursor into a catalytically active Nickel(II)

Detailed Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

Rationale: The HCl salt will not participate in Schiff base condensation. Quantitative neutralization is required.

Materials:

-

2-(Pyrrolidin-1-yl)aniline HCl (5.0 mmol, ~1.0 g)

-

Dichloromethane (DCM) (20 mL)

-

Sodium Hydroxide (1M aqueous solution) (10 mL)

-

Brine,

Procedure:

-

Suspend the hydrochloride salt in DCM (20 mL) in a separatory funnel.

-

Add 1M NaOH (10 mL) and shake vigorously for 2-3 minutes until the solid dissolves and two clear layers form.

-

Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).

-

Combine organic layers, wash with brine (10 mL), and dry over anhydrous

. -

Filter and concentrate under reduced pressure (rotary evaporator) to yield the free aniline as a viscous oil.

-

QC Check:

NMR ( -

Storage: Use immediately or store under Nitrogen at -20°C.

-

Protocol B: Synthesis of Sterically Bulky -Diimine Ligand

Rationale: Condensing the aniline with acenaphthenequinone creates a rigid, highly conjugated "sandwich" ligand structure typical of high-performance polymerization catalysts.

Materials:

-

Free 2-(Pyrrolidin-1-yl)aniline (2.2 equiv)

-

Acenaphthenequinone (1.0 equiv)

-

Solvent: Methanol (MeOH) or Toluene

-

Catalyst: Formic acid (cat.)

Procedure:

-

Dissolve acenaphthenequinone (1.0 g, 5.5 mmol) in MeOH (30 mL) in a round-bottom flask.

-

Add the freshly prepared free aniline (12.1 mmol, 2.2 equiv).

-

Add 3-5 drops of formic acid.

-

Reflux the mixture for 12–24 hours. A color change to deep orange/red or brown indicates imine formation.

-

Workup: Cool to room temperature. The ligand often precipitates.

-

If precipitate forms: Filter and wash with cold methanol.

-

If no precipitate: Concentrate to 1/3 volume and cool to -20°C to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/DCM if necessary.

-

Characterization: Confirm imine formation via IR (appearance of

~1630–1650 cm⁻¹) and disappearance of ketone carbonyl.

Protocol C: Synthesis of Nickel(II) Pre-Catalyst

Rationale: The ligand is coordinated to a Nickel halide center.

Materials:

-

Synthesized Ligand (1.0 equiv)

- (Dimethoxyethane nickel(II) bromide) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

In a glovebox or under Schlenk conditions (Argon/Nitrogen), dissolve the Ligand (0.5 mmol) in anhydrous DCM (10 mL).

-

Add

(0.5 mmol) as a solid. -

Stir at room temperature for 12 hours. The solution usually turns dark red or brown.

-

Add diethyl ether (20 mL) to precipitate the complex.

-

Filter the solid, wash with ether (3 x 10 mL) to remove free ligand, and dry under vacuum.

-

Product: Paramagnetic solid (NMR is difficult). Confirm identity via Elemental Analysis or X-ray crystallography if single crystals can be grown (diffusion of pentane into DCM).

Protocol D: Catalytic Ethylene Polymerization (Benchmarking)

Rationale: To validate the catalyst, a standard ethylene run is performed using MAO (Methylaluminoxane) as the activator.

Parameters:

-

Pre-catalyst: 5–10

-

Activator: MAO (Al/Ni ratio = 500:1 to 1000:1)

-

Solvent: Toluene (anhydrous)

-

Pressure: 1 atm (balloon) or 5–10 atm (autoclave) Ethylene

-

Temperature: 25°C – 50°C

Procedure:

-

Flame-dry a Schlenk flask and cycle with Ethylene (3x).

-

Add anhydrous Toluene (30 mL) and the required amount of MAO.

-

Inject the catalyst solution (dissolved in minimal DCM or Toluene) to start the reaction.

-

Stir vigorously for 30–60 minutes.

-

Quench: Pour the reaction mixture into acidic methanol (MeOH + 5% HCl).

-

Filter the white polymer, wash with MeOH, and dry at 60°C under vacuum.

-

Analysis: Determine Activity (kg PE / mol Ni · h) and Branching (via

NMR or DSC melting point).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Ligand Yield | Incomplete condensation due to steric bulk. | Switch solvent to Toluene and use a Dean-Stark trap to remove water. Increase reaction time to 48h. |

| Oily Ligand | Impurities or isomers. | Triturate with cold pentane or diethyl ether. Perform column chromatography on neutral alumina (silica may hydrolyze the imine). |

| Catalyst Inactivity | Poisoning by moisture/air. | Ensure rigorous drying of solvents (Na/Benzophenone or Molecular Sieves). Use fresh MAO. |

| Polymer is Wax/Oil | "Chain Walking" is too fast. | The pyrrolidine group may not be bulky enough for high MW at high temps. Run polymerization at lower temperature (0°C) or increase ethylene pressure. |

References

-

General Review on

-Diimine Catalysts:-

Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204.

-

-

Ortho-Substituent Effects in Polymerization

-

Synthesis of Pyrrolidine-Aniline Derivatives

-

Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70, 3011.

-

-

Nickel Catalysts with Cyclic Amines

-

Guo, L., et al. (2019). Nickel complex pre-catalysts in ethylene polymerization: New approaches to elastomeric materials. Dalton Transactions, 48, 1234.

-

-

Handling of Aniline Hydrochlorides

Disclaimer: This guide assumes the user is trained in air-sensitive Schlenk line techniques. All chemical handling should comply with local safety regulations.

Sources

- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity | MDPI [mdpi.com]

- 5. Ethylene Polymerization and Copolymerization with Polar Monomers Using Nickel Complexes Bearing Anilinobenzoic Acid Methyl Ester Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

High-Fidelity Electrophilic Aromatic Substitution Protocols for 2-(Pyrrolidin-1-yl)aniline HCl

Executive Summary: The "Dual-Activator" Challenge

2-(Pyrrolidin-1-yl)aniline is a privileged scaffold in drug discovery, particularly for benzimidazole and quinoxaline synthesis. However, its reactivity profile presents a unique challenge for Electrophilic Aromatic Substitution (EAS):

-